molecular formula C12H15N B13271882 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13271882
M. Wt: 173.25 g/mol
InChI Key: FXAXMQLMMSURHQ-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable amine in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted tetrahydropyridines.

Scientific Research Applications

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies on its mechanism of action are essential to understanding its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)pyridine
  • 4-(2-Methylphenyl)-1,2,3,6-tetrahydroisoquinoline
  • 4-(2-Methylphenyl)-1,2,3,6-tetrahydroquinoline

Uniqueness

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted research and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique chemical structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C12H15N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-6,13H,7-9H2,1H3

InChI Key

FXAXMQLMMSURHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CCNCC2

Origin of Product

United States

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